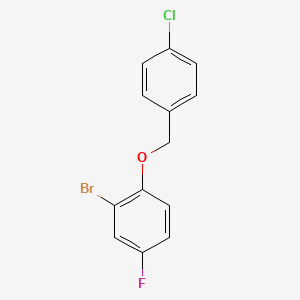

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYVOFPZBVYQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652706 | |

| Record name | 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040075-19-1 | |

| Record name | 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene, a halogenated aromatic ether with significant potential as a versatile intermediate in medicinal chemistry and drug development. We will delve into its physicochemical properties, provide a detailed, validated protocol for its synthesis via the Williamson ether synthesis, and explore its prospective applications as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Importance of Halogenated Phenyl Ethers in Medicinal Chemistry

Halogenated organic compounds play a pivotal role in the design and development of modern pharmaceuticals. The incorporation of halogen atoms, such as fluorine, chlorine, and bromine, into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.

This compound is a trifunctionalized aromatic compound that serves as an excellent building block for creating complex molecular architectures. The strategic placement of three different halogen atoms on the two aromatic rings, connected by an ether linkage, offers multiple points for synthetic diversification. The bromo- and chloro-substituents can be readily manipulated through various cross-coupling reactions, while the fluorine atom often contributes to improved metabolic stability and binding interactions. This makes the title compound a valuable intermediate for the synthesis of novel drug candidates across various therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification.

| Property | Value |

| Molecular Formula | C₁₃H₉BrClFO |

| Molecular Weight | 315.6 g/mol [1] |

| CAS Number | 1040075-19-1 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis of this compound via Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust Sₙ2 reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the sodium salt of 2-bromo-4-fluorophenol will be reacted with 1-chloro-4-(chloromethyl)benzene.

Rationale for the Synthetic Strategy

The Williamson ether synthesis is a cornerstone of organic synthesis due to its reliability and broad substrate scope.[2][3] The choice of 2-bromo-4-fluorophenol as the nucleophilic precursor and 1-chloro-4-(chloromethyl)benzene as the electrophile is based on the commercial availability and established reactivity of these starting materials. The phenolic proton of 2-bromo-4-fluorophenol is readily abstracted by a suitable base to form a potent nucleophile, which then displaces the benzylic chloride in an efficient Sₙ2 reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Step 1: Synthesis of the Precursor - 2-Bromo-4-fluorophenol

The synthesis of 2-Bromo-4-fluorophenol is achieved through the electrophilic bromination of 4-fluorophenol. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the fluorine atom, bromination occurs selectively at the ortho position.[4]

-

Materials:

-

4-Fluorophenol

-

Dichloroethane

-

Bromine

-

Sodium sulfite

-

10% Sodium hydroxide solution

-

20% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

-

Cool the mixture to 5-10 °C in an ice bath.

-

Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise, maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.

-

Quench the reaction by adding a solution of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes to remove any unreacted bromine.

-

Separate the organic layer and wash it with a mixed alkaline solution (10% NaOH/20% NaHCO₃) to remove any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-fluorophenol.[4][5]

-

Step 2: Synthesis of the Precursor - 1-Chloro-4-(chloromethyl)benzene

This benzylic chloride can be prepared by the chlorination of p-chlorotoluene.[6]

-

Materials:

-

p-Chlorotoluene

-

Chlorine gas

-

Azobisisobutyronitrile (AIBN) (initiator)

-

-

Procedure:

-

In a reaction vessel equipped for gas inlet and reflux, charge p-chlorotoluene.

-

Heat the p-chlorotoluene to approximately 115 °C.

-

Slowly bubble chlorine gas through the heated liquid in the presence of a radical initiator like AIBN under UV light.

-

Monitor the reaction progress by GC until the desired conversion is achieved.

-

Cool the reaction mixture and wash with water to remove any dissolved HCl.

-

Distill the crude product under reduced pressure to obtain pure 1-chloro-4-(chloromethyl)benzene.[6]

-

Step 3: Williamson Ether Synthesis of this compound

-

Materials:

-

2-Bromo-4-fluorophenol

-

1-Chloro-4-(chloromethyl)benzene

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of 2-bromo-4-fluorophenol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add a solution of 1-chloro-4-(chloromethyl)benzene (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of various therapeutic agents. Halogenated diphenyl ethers and related structures are known to exhibit a wide range of biological activities.

The presence of the bromo substituent makes this compound an ideal candidate for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities at this position, enabling the generation of large libraries of compounds for high-throughput screening.

The 4-chlorobenzyl ether moiety is a common feature in many biologically active molecules, contributing to favorable hydrophobic interactions with protein targets. Furthermore, the 4-fluorophenyl group is a well-established bioisostere for a phenyl group, often leading to improved metabolic stability and enhanced binding affinity due to potential hydrogen bonding interactions.

Given the prevalence of similar structural motifs in known drugs, it is plausible that derivatives of this compound could be investigated as:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores.

-

Anticancer Agents: The compound could serve as a scaffold for molecules targeting various cancer-related pathways.

-

Antimicrobial Agents: Halogenated aromatic compounds have a long history as effective antimicrobial agents.

Predicted Spectroscopic Characterization

-

¹H NMR:

-

A singlet corresponding to the benzylic methylene protons (-O-CH₂-) is expected around δ 5.0-5.2 ppm.

-

The aromatic region (δ 6.8-7.5 ppm) will show a complex pattern of multiplets due to the protons on both phenyl rings, with characteristic coupling patterns influenced by the bromo, chloro, and fluoro substituents.

-

-

¹³C NMR:

-

The benzylic carbon (-O-CH₂-) should appear around δ 70 ppm.

-

The aromatic region will display multiple signals corresponding to the 13 carbon atoms of the two phenyl rings. The carbon atoms directly attached to the halogens will show characteristic chemical shifts and, in the case of the fluorine-bearing ring, C-F coupling.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This will result in a cluster of peaks around the calculated molecular weight of 315.6 g/mol .

-

Conclusion

This compound is a strategically designed chemical intermediate with considerable potential for application in drug discovery and development. Its trifunctionalized nature allows for a high degree of synthetic versatility, making it an attractive starting material for the synthesis of novel and complex molecular entities. The detailed synthetic protocol provided in this guide, based on the robust Williamson ether synthesis, offers a reliable and efficient route to this valuable compound. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks in the arsenal of medicinal chemists cannot be overstated.

References

-

1-CHLORO-4-(CHLOROMETHYL)-BENZENE - ChemBK. ChemBK. Available at: [Link]

-

This compound. AdooQ BioScience. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a polyhalogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a brominated and fluorinated phenyl ring linked via an ether bridge to a chlorinated benzyl group, offers multiple points for synthetic modification. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, spectral characteristics, and potential applications, with a focus on the underlying chemical principles relevant to researchers in drug discovery and organic synthesis.

The diaryl ether motif is a privileged scaffold in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The incorporation of specific halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorine can enhance metabolic stability and binding affinity, while bromine provides a reactive handle for cross-coupling reactions to build molecular complexity.[3][4] The strategic combination of these elements in this compound makes it a compound of interest for the development of novel therapeutics and functional materials.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in public literature, its key properties can be reliably predicted based on its chemical structure.

| Property | Predicted Value |

| CAS Number | 1040075-19-1 |

| Molecular Formula | C₁₃H₉BrClFO |

| Molecular Weight | 315.57 g/mol |

| Appearance | Likely a colorless to pale yellow solid or oil |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

| Boiling Point | Predicted to be high, likely >300 °C, due to its molecular weight and aromatic nature. |

| Melting Point | Expected to be in the range of a crystalline solid, influenced by the planarity and packing of the aromatic rings. |

Synthesis and Mechanism

The most logical and efficient synthetic route to this compound is a two-step process. This begins with the synthesis of the key intermediate, 2-Bromo-4-fluorophenol, followed by a Williamson ether synthesis.

Part 1: Synthesis of 2-Bromo-4-fluorophenol

This intermediate is prepared via the electrophilic bromination of 4-fluorophenol. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. Given that the para position to the hydroxyl group is occupied by fluorine, the incoming bromine electrophile is directed with high regioselectivity to the ortho position.[5]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 4-fluorophenol (1.0 equivalent) in a chlorinated solvent such as dichloroethane.

-

Cool the solution to a temperature between 5-10 °C using an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in dichloroethane dropwise to the reaction mixture, ensuring the temperature is maintained.

-

After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

-

Quench the reaction by adding an aqueous solution of sodium sulfite to consume any unreacted bromine.

-

Separate the organic layer and wash it with a mild basic solution (e.g., 10% NaOH/20% NaHCO₃) to remove any unreacted phenol.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-fluorophenol.[6]

Part 2: Williamson Ether Synthesis of the Final Product

The Williamson ether synthesis is a classic and robust method for forming ethers, proceeding via an Sₙ2 mechanism.[7][8] In this step, the synthesized 2-Bromo-4-fluorophenol is deprotonated with a suitable base to form a phenoxide nucleophile, which then displaces the chloride from 4-chlorobenzyl chloride.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without causing side reactions. The choice of a non-nucleophilic base is crucial to prevent competition with the phenoxide.

-

Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal for Sₙ2 reactions as it can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

-

Leaving Group: The benzylic chloride on 4-chlorobenzyl chloride is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state and the good leaving group ability of the chloride ion.[9]

Experimental Protocol:

-

To a solution of 2-Bromo-4-fluorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 4-chlorobenzyl chloride (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound.

Predicted Spectral Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons.

-

Aromatic Region (approx. 6.8 - 7.5 ppm): The three protons on the bromofluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The four protons on the chlorobenzyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring.[10]

-

Benzylic Protons (approx. 5.1 ppm): A singlet corresponding to the two protons of the -O-CH₂- group is expected. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and aromatic ring.[11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 13 distinct signals corresponding to each unique carbon atom in the molecule. The carbons attached to electronegative atoms (O, Br, Cl, F) will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorbances:

-

C-O-C Asymmetric Stretch: A strong, characteristic peak for the aromatic ether linkage is expected in the range of 1230-1260 cm⁻¹.[12]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-Br, C-Cl, and C-F Stretches: These will appear in the fingerprint region below 1200 cm⁻¹.

Mass Spectrometry

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.

-

Molecular Ion Peak (M⁺): The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic pattern for the molecular ion peak. The most abundant peaks will be at m/z corresponding to the combination of the most abundant isotopes.

-

Fragmentation: Common fragmentation pathways for benzyl ethers include cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z for the 4-chlorobenzyl fragment) and a phenoxy radical.

Reactivity and Potential Applications Relationship

Caption: Reactivity of functional groups and their relevance to applications.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate.

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring is the most reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.[13][14]

-

Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the fluorinated ring could potentially undergo nucleophilic aromatic substitution under harsh conditions.

Given the prevalence of the diaryl ether scaffold in bioactive molecules, this compound is a prime candidate for:

-

Drug Discovery: As an intermediate in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other therapeutic agents. The ability to modify the "B-ring" via the bromo substituent allows for extensive structure-activity relationship (SAR) studies.[15]

-

Agrochemicals: The polyhalogenated nature of the molecule is a common feature in modern herbicides and fungicides, suggesting its potential as a building block in this area.[4]

-

Materials Science: The rigid, well-defined structure could be incorporated into specialty polymers or liquid crystals.

Safety and Handling

As a polyhalogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a strategically designed chemical intermediate with considerable potential for research and development. While direct experimental data is sparse, a robust understanding of its properties and reactivity can be inferred from fundamental chemical principles and data from analogous structures. The synthetic route is accessible through well-established methodologies, and its unique combination of reactive sites makes it a valuable tool for medicinal chemists and materials scientists aiming to construct complex and functionally diverse molecules.

References

-

Reyneke, G. 4-Bromofluorobenzene. Available from: [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Published May 1, 2017. Available from: [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. Available from: [Link]

- Dilts, K., & Durand, M. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment.

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

-

PubMed. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Published October 4, 2013. Available from: [Link]

-

The Chemistry Behind 3-Bromofluorobenzene: Synthesis and Applications. Available from: [Link]

-

ACS Publications. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment | Journal of Chemical Education. Available from: [Link]

-

Chemistry LibreTexts. Ether Infrared spectra. Available from: [Link]

- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

ResearchGate. The mass spectrometric behaviour of some halogen-containing epoxyethers. Published August 6, 2025. Available from: [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Published September 30, 2024. Available from: [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry. Published September 20, 2023. Available from: [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

PubChem. p-Chlorobenzyl-ethyl ether. Available from: [Link]

-

Mastering Organic Synthesis with 2-Bromo-4-fluorophenol. Available from: [Link]

-

Sparrow Chemical. What Is Bromofluorobenzene Used For?. Available from: [Link]

-

ACS Publications. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Available from: [Link]

-

PubChem. Bis(p-chlorobenzyl) ether. Available from: [Link]

-

PubChem. p-Chlorobenzyl phenyl ether. Available from: [Link]

-

2-Bromofluorobenzene: A Versatile Building Block for Organic Synthesis. Published April 3, 2023. Available from: [Link]

-

PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Published September 16, 2020. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Published October 15, 2009. Available from: [Link]

-

ResearchGate. Recent Advances in Diaryl Ether Synthesis. Published August 6, 2025. Available from: [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET. Published May 13, 2021. Available from: [Link]

-

MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Available from: [Link]

-

MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available from: [Link]

-

Chemsrc. bis(4-chlorobenzyl) ether | CAS#:56428-00-3. Published August 25, 2025. Available from: [Link]

-

NIH. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Published February 13, 2013. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Published August 29, 2023. Available from: [Link]

-

YouTube. Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Published May 11, 2023. Available from: [Link]

-

LookChem. Cas 104-83-6,4-Chlorobenzyl chloride. Available from: [Link]

-

Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Available from: [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available from: [Link]

-

3M. Polycyclic Aromatic Hydrocarbons. Available from: [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Published June 3, 2021. Available from: [Link]

- Google Patents. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.

-

MDPI. Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. lookchem.com [lookchem.com]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 4-Bromofluorobenzene – Greg Reyneke [gregknowswater.com]

- 14. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 15. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. The efficient and scalable synthesis of this key intermediate is of paramount importance in pharmaceutical manufacturing. This guide provides an in-depth technical overview of the primary synthetic route to this compound, focusing on the selection and preparation of starting materials and the core chemical transformation.

The principal and most industrially viable method for the preparation of this compound is the Williamson ether synthesis . This robust and well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, the synthesis proceeds via the reaction of 2-bromo-4-fluorophenol with 4-chlorobenzyl chloride or bromide.

This guide will dissect the synthesis into its fundamental components: the preparation of the key precursors and the final etherification step. We will explore the underlying chemical principles, provide detailed experimental protocols, and present the information in a clear and accessible format for researchers and professionals in the field.

Core Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a deprotonated alcohol (an alkoxide) acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide and displacing the halide leaving group.[1][2][3][4]

For the synthesis of this compound, the retrosynthetic analysis points to two primary starting materials:

-

2-Bromo-4-fluorophenol : The source of the aromatic core and the hydroxyl group that will be converted into the ether linkage.

-

4-Chlorobenzyl halide (Chloride or Bromide) : The electrophilic partner that provides the 4-chlorobenzyl moiety.

The general reaction scheme is as follows:

The following sections will delve into the preparation of these essential starting materials.

Synthesis of Starting Material 1: 2-Bromo-4-fluorophenol

The synthesis of 2-bromo-4-fluorophenol typically starts from commercially available and relatively inexpensive 4-fluoroaniline. The synthetic sequence involves two key transformations: acetylation to protect the amine, followed by regioselective bromination, and finally, hydrolysis of the acetamide and diazotization of the resulting aniline to introduce the hydroxyl group.

Step 1: Acetylation of 4-Fluoroaniline

The initial step involves the protection of the amino group of 4-fluoroaniline as an acetamide. This is crucial to prevent side reactions during the subsequent bromination step and to control the regioselectivity of the halogenation.

Reaction: 4-Fluoroaniline reacts with acetic anhydride to form 4-fluoroacetanilide.

Causality of Experimental Choices:

-

Acetic Anhydride: A highly effective and readily available acetylating agent.

-

Reaction Conditions: The reaction is typically carried out at room temperature and is often exothermic.[5] Cooling may be necessary to control the reaction rate.

Step 2: Bromination of 4-Fluoroacetanilide

The next step is the regioselective bromination of the 4-fluoroacetanilide. The acetamido group is an ortho-, para-director. Since the para position is blocked by the fluorine atom, bromination occurs at one of the ortho positions.

Reaction: 4-Fluoroacetanilide is brominated to yield 2-bromo-4-fluoroacetanilide.

Causality of Experimental Choices:

-

Brominating Agent: Molecular bromine (Br₂) is a common brominating agent. Alternatively, hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide can be used to generate bromine in situ, which can improve yield and reduce the formation of dibrominated byproducts.[6]

-

Solvent: A suitable solvent such as dichloromethane or acetic acid is used to dissolve the starting material and facilitate the reaction.

Step 3: Hydrolysis of 2-Bromo-4-fluoroacetanilide

The acetyl protecting group is removed by hydrolysis to yield 2-bromo-4-fluoroaniline.

Reaction: 2-Bromo-4-fluoroacetanilide is hydrolyzed under acidic or basic conditions.

Causality of Experimental Choices:

-

Acid or Base Catalysis: Both strong acids (like HCl or H₂SO₄) and strong bases (like NaOH) can effectively catalyze the hydrolysis of the amide.

Step 4: Diazotization and Hydrolysis to 2-Bromo-4-fluorophenol

The final step in the synthesis of the phenol is the conversion of the amino group of 2-bromo-4-fluoroaniline into a hydroxyl group. This is achieved via a Sandmeyer-type reaction where the aniline is first diazotized with a source of nitrous acid, and the resulting diazonium salt is then hydrolyzed.

Reaction: 2-bromo-4-fluoroaniline is treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) followed by heating in water to yield 2-bromo-4-fluorophenol.

Causality of Experimental Choices:

-

Diazotizing Agent: Sodium nitrite in the presence of a strong acid (like sulfuric acid) generates nitrous acid in situ, which reacts with the aniline to form the diazonium salt.[7]

-

Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Hydrolysis: The diazonium salt is then carefully heated in an aqueous solution to facilitate the substitution of the diazonium group with a hydroxyl group.

Experimental Workflow for the Synthesis of 2-Bromo-4-fluorophenol

Caption: Synthetic pathway for 2-Bromo-4-fluorophenol.

Synthesis of Starting Material 2: 4-Chlorobenzyl Halide

4-Chlorobenzyl chloride or bromide are common commercial reagents. However, they can also be synthesized from 4-chlorotoluene through free-radical halogenation.

Reaction: 4-Chlorotoluene is reacted with a halogenating agent (e.g., N-bromosuccinimide for bromination or sulfuryl chloride for chlorination) in the presence of a radical initiator (e.g., AIBN or UV light).

Causality of Experimental Choices:

-

Halogenating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for benzylic bromination as it provides a low concentration of bromine, minimizing side reactions.

-

Radical Initiator: AIBN (Azobisisobutyronitrile) or UV light is used to initiate the free-radical chain reaction.

The Core Reaction: Williamson Ether Synthesis of this compound

With both key starting materials in hand, the final step is the Williamson ether synthesis.

Detailed Step-by-Step Protocol

-

Deprotonation of 2-Bromo-4-fluorophenol: 2-Bromo-4-fluorophenol is treated with a suitable base to form the corresponding phenoxide.

-

Choice of Base: Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and yield. Stronger bases will more effectively deprotonate the phenol.

-

-

Addition of 4-Chlorobenzyl Halide: The 4-chlorobenzyl halide (chloride or bromide) is added to the reaction mixture containing the phenoxide.

-

SN2 Reaction: The nucleophilic phenoxide attacks the benzylic carbon of the 4-chlorobenzyl halide, displacing the halide and forming the ether linkage.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Reaction Parameters and Optimization

| Parameter | Recommended Conditions | Rationale |

| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone. | These solvents effectively solvate the cation of the phenoxide salt, leaving the anion more nucleophilic and accelerating the SN2 reaction. |

| Temperature | Typically room temperature to moderate heating (e.g., 50-80 °C). | Heating can increase the reaction rate, but excessive temperatures may lead to side reactions. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH). | K₂CO₃ is a milder base that is often sufficient and can be easier to handle. NaOH ensures complete deprotonation. |

| Leaving Group | Bromide is generally a better leaving group than chloride, potentially leading to faster reaction times with 4-chlorobenzyl bromide. | The C-Br bond is weaker than the C-Cl bond, making bromide a more facile leaving group. |

Experimental Workflow for Williamson Ether Synthesis

Caption: Workflow of the Williamson ether synthesis.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental organic reactions. The Williamson ether synthesis serves as the key transformation, bringing together two crucial precursors: 2-bromo-4-fluorophenol and a 4-chlorobenzyl halide. The successful execution of this synthesis on an industrial scale depends on the efficient and cost-effective preparation of these starting materials and the optimization of the final etherification step. This guide has provided a comprehensive overview of the synthetic strategies and the rationale behind the experimental choices, offering valuable insights for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents.

- CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

- JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 6. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 7. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

Unlocking the Potential of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene: A Technical Guide for Advanced Research

Introduction: A Scaffold of Promise in Chemical Biology and Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene emerges as a compound of significant interest, not for a long history of established applications, but for the inherent potential encoded within its structure. This technical guide serves to illuminate the prospective research applications of this molecule, providing a scientifically grounded framework for its exploration by researchers, scientists, and drug development professionals.

Possessing a unique halogenation pattern and a flexible benzyl phenyl ether linkage, this compound is a derivative of 2-bromo-4-fluorophenol, a well-established building block in the synthesis of targeted therapies.[1][2][3][4] The diaryl ether motif, and by extension, the benzyl phenyl ether core, is recognized as a "privileged scaffold" in drug discovery, frequently associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5][6][7] The presence of bromine, chlorine, and fluorine atoms offers a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, leveraging principles of halogen bonding to enhance target engagement.[8][9][10]

This guide will provide a comprehensive overview of the synthesis, potential research applications, and detailed experimental workflows for investigating this compound as a novel candidate in various therapeutic areas.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's characteristics is essential for its application.

| Property | Value | Reference |

| CAS Number | 1040075-19-1 | [11] |

| Molecular Formula | C₁₃H₉BrClFO | [11] |

| Molecular Weight | 315.57 g/mol | [11] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

Proposed Synthetic Route: The Williamson Ether Synthesis

The most direct and logical approach to synthesize this compound is via the Williamson ether synthesis.[12][13][14] This reliable and well-documented SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[14][15]

Reaction Scheme:

-

Reactants: 2-Bromo-4-fluorophenol and 4-chlorobenzyl bromide.

-

Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the phenol.[13]

-

Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is typically used to facilitate the SN2 reaction.[14]

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a solution of 2-bromo-4-fluorophenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Addition of Alkyl Halide: Add 4-chlorobenzyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at a temperature of 50-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.[16]

Potential Research Applications in Medicinal Chemistry

The structural motifs present in this compound suggest several promising avenues for investigation in drug discovery.

Anticancer Drug Discovery: Kinase Inhibitors

The precursor, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of kinase inhibitors like Afatinib, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3] Diaryl ethers are also known to be valuable scaffolds for designing anticancer agents.[17]

Scientific Rationale: The 2-bromo-4-fluorophenyl moiety can serve as a crucial pharmacophore for binding to the hinge region of various kinases. The 4-chlorobenzyl group can be explored for its potential to interact with solvent-exposed regions or allosteric pockets of the kinase domain, potentially conferring selectivity and potency. The strategic placement of halogens can enhance binding affinity through halogen bonding and improve metabolic stability.[8][9][10]

Proposed Research Workflow:

Caption: A logical workflow for anticancer screening.

Hypothetical Target Pathway: PI3K/mTOR Signaling

Derivatives of a structurally similar compound, 4-(benzyloxy)-2-bromo-1-fluorobenzene, have been investigated as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway often dysregulated in cancer.[18]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labsolu.ca [labsolu.ca]

- 12. Khan Academy [khanacademy.org]

- 13. jk-sci.com [jk-sci.com]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cactus.utahtech.edu [cactus.utahtech.edu]

- 17. blogs.rsc.org [blogs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-Depth Technical Guide to 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene as a Pharmaceutical Intermediate

Foreword: The Strategic Value of Halogenated Ether Intermediates in Modern Drug Synthesis

In the landscape of contemporary pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile, high-purity chemical intermediates that serve as robust building blocks. 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene emerges as a compound of significant interest, embodying the strategic combination of functionalities—a reactive bromine for cross-coupling, a stable benzyl ether linkage, and fluorine atoms to modulate physicochemical properties.

This technical guide provides an in-depth exploration of this intermediate, from its fundamental properties and synthesis to its potential application in the synthesis of high-value active pharmaceutical ingredients (APIs). Drawing from established chemical principles and analogous patented syntheses, we will dissect the rationale behind its synthesis and propose its utility as a precursor, particularly in the context of C-aryl glucoside SGLT2 inhibitors, a blockbuster class of anti-diabetic drugs.

Core Compound Analysis: Physicochemical and Structural Properties

A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is a multi-halogenated aryl benzyl ether. The strategic placement of its functional groups dictates its reactivity and utility in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1040075-19-1 | [1] |

| Molecular Formula | C₁₃H₉BrClFO | [1] |

| Molecular Weight | 315.57 g/mol | [1] |

| Appearance | Predicted: White to off-white solid or oil | |

| Solubility | Soluble in common organic solvents (e.g., DMF, Acetone, THF, Dichloromethane) |

The structure features a 2-bromo-4-fluorophenyl moiety linked via an ether oxygen to a 4-chlorobenzyl group. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. The benzyloxy group serves as a stable protecting group for the phenol, which can be cleaved under specific conditions if required. The fluorine and chlorine atoms can enhance metabolic stability and modulate the electronic properties of the molecule, which are desirable attributes in drug candidates.

Caption: Structure of this compound.

Synthesis and Mechanism: The Williamson Ether Synthesis

The most direct and industrially scalable method for preparing aryl benzyl ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Mechanistic Rationale

The synthesis involves two primary steps:

-

Deprotonation: The phenolic proton of 2-bromo-4-fluorophenol is acidic and is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride (or bromide), displacing the halide leaving group in a concerted SN2 reaction to form the ether linkage.[4]

The choice of a primary benzylic halide is crucial. Primary halides are excellent substrates for SN2 reactions, minimizing the potential for competing E2 elimination reactions that can occur with secondary or tertiary halides.[2][4]

Caption: Williamson ether synthesis reaction pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[5]

Materials:

-

2-Bromo-4-fluorophenol (1.0 eq)

-

4-Chlorobenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants (approximately 5-10 mL per gram of phenol).

-

Addition of Electrophile: Add 4-chlorobenzyl chloride (1.1 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Experimental workflow for the synthesis protocol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 2: Representative Analytical Data

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.40 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.25-7.10 (m, 2H, Ar-H), 6.90 (dd, J=8.8, 4.4 Hz, 1H, Ar-H), 5.10 (s, 2H, O-CH₂-Ar). Note: Predicted chemical shifts based on similar structures.[6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 157 (d, J=240 Hz), 152 (d, J=10 Hz), 136, 134, 129.5, 129.0, 120 (d, J=25 Hz), 118 (d, J=25 Hz), 116 (d, J=5 Hz), 115 (d, J=10 Hz), 71. Note: Predicted chemical shifts based on analogous compounds. |

| Mass Spectrometry (EI) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 314 and 316, reflecting the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A prominent fragment at m/z 125 corresponding to the 4-chlorotropylium ion is also expected.[7] |

| HPLC Purity (RP-HPLC) | >98% (UV detection at 220 nm). |

Application as a Pharmaceutical Intermediate: A Gateway to SGLT2 Inhibitors

While no commercialized drug explicitly lists this compound as a direct starting material in publicly available literature, its structure is highly analogous to key intermediates used in the synthesis of C-aryl glucoside SGLT2 inhibitors like Canagliflozin and Dapagliflozin.[8][9] These drugs are critical for the management of type 2 diabetes.

The core structure of these inhibitors features a glucose (or glucitol) moiety attached via a C-C bond to a diarylmethane or similar scaffold. The synthesis of this scaffold frequently involves the coupling of two different aromatic rings.

Our target intermediate, this compound, is an ideal precursor for such a scaffold. The bromine atom can be converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation), which can then undergo a nucleophilic addition to a protected gluconolactone derivative. This is a common strategy in the synthesis of C-aryl glucosides.

Caption: Proposed role in the synthesis of a C-aryl glucoside core.

This proposed pathway highlights the strategic value of the intermediate. It provides one of the two key aromatic systems, pre-functionalized for coupling and containing the necessary halogen substituents that are often retained in the final API structure to enhance its pharmacological profile.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, data from structurally similar compounds suggest the following precautions.

Table 3: Hazard and Safety Information (based on analogous compounds)

| Hazard Category | Precautionary Measures | Reference |

| Skin Irritation | Causes skin irritation. Wear protective gloves (e.g., nitrile), a lab coat, and handle in a well-ventilated area or fume hood. | [3][10] |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles. | [10][11] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [10] |

| Handling | Wash hands thoroughly after handling. Keep away from heat and open flames. | [3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [3] |

Conclusion

This compound represents a strategically designed pharmaceutical intermediate. Its synthesis via the robust Williamson ether reaction is straightforward and scalable. While its direct application in a commercialized API is not yet documented in public literature, its structural features make it a highly valuable building block for the synthesis of complex diaryl-based molecules. Its potential as a precursor to C-aryl glucoside SGLT2 inhibitors is particularly compelling, offering a clear and logical pathway for its use in drug discovery and development programs. As the demand for efficient and modular synthetic routes continues to grow, the importance of well-characterized and versatile intermediates like the one detailed in this guide will only increase.

References

-

This compound. eChemHub.

-

Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide. Benchchem.

-

Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.

-

2-Bromo-1-(bromomethyl)-4-fluorobenzene - Safety Data Sheet. ChemicalBook.

-

Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs. Benchchem.

-

Williamson Ether Synthesis Lab Report. Cram.

-

Williamson Ether Synthesis Lab 3. Edubirdie.

-

Fluorogenic compounds. Google Patents.

-

SAFETY DATA SHEET. MilliporeSigma.

-

Chemical compounds. Google Patents.

-

4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum. ChemicalBook.

-

Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

-

2-Bromo-1-chloro-4-fluorobenzene. PubChem.

-

Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

-

201849-15-2|2-Bromo-1-chloro-4-fluorobenzene|BLD Pharm. BLD Pharm.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. University of Groningen.

-

Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. Benchchem.

-

Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.

-

SAFETY DATA SHEET. TCI Chemicals.

-

811842-30-5|2-Bromo-1-fluoro-4-iodobenzene|BLD Pharm. BLD Pharm.

-

A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. Google Patents.

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.

-

Process for the preparation of canagliflozin. Google Patents.

-

Method for producing 1-bromo-2-chloro-4-fluorobenzene. Google Patents.

-

Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.

-

2-Bromo-4-chloro-1-fluorobenzene. ChemicalBook.

-

Process for preparation of canagliflozin. Google Patents.

-

Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry.

-

4-Bromo-1-fluoro-2-methoxybenzene. PubChem.

-

Benzene, 1-bromo-2-chloro-. NIST WebBook.

-

2-Bromo-4-fluoroaniline(1003-98-1) 1H NMR spectrum. ChemicalBook.

-

This compound. Cramer Reagent.

Sources

- 1. rsc.org [rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fishersci.com [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 9. 2-Bromo-4-chloro-1-fluorobenzene | 1996-30-1 [chemicalbook.com]

- 10. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 2-Bromo-1-(bromomethyl)-4-fluorobenzene - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. This guide has been developed by extrapolating information from structurally similar halogenated aromatic compounds and established chemical safety principles. The recommendations herein should be considered a baseline for safe handling, and a conservative approach is strongly advised. All laboratory activities involving this compound must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction and Scope

This compound is a complex halogenated aromatic ether, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other high-value chemical products. The presence of multiple halogen substituents (bromine, chlorine, fluorine) on the aromatic rings, combined with the benzyl ether linkage, suggests a nuanced reactivity and toxicological profile.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. Given the absence of specific safety data, this guide is built upon the foundational principles of chemical safety and data from analogous compounds, such as 2-Bromo-1-chloro-4-fluorobenzene and 1-Bromo-4-chloro-2-fluorobenzene. The primary objective is to foster a culture of safety and proactive risk mitigation when working with this and other novel chemical entities.

Hazard Identification and Risk Assessment

The hazard profile of this compound is inferred from its structural components: a polyhalogenated benzene ring and a chlorobenzyl ether group. Halogenated aromatic compounds are known to be irritants and can have other significant health effects.[1]

Inferred GHS Hazard Classification

Based on data for structurally related compounds, the following GHS classifications are anticipated.[2][3][4][5]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Causality of Hazards

-

Skin and Eye Irritation: The lipophilic nature of the aromatic rings allows the molecule to penetrate the outer layers of the skin, potentially causing irritation, redness, and discomfort.[6] Direct contact with the eyes is likely to cause significant irritation.[3]

-

Respiratory Irritation: If the compound has a notable vapor pressure or is handled in a way that generates aerosols or dust, inhalation may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]

-

Combustibility: While not highly flammable, the compound is likely combustible and may ignite if exposed to high temperatures or a source of ignition.[5]

-

Chronic Toxicity: There is no specific data on the long-term effects of this compound. However, some halogenated aromatic compounds are known to have chronic health effects, including potential organ toxicity.[1][7] Therefore, minimizing exposure is crucial.

Safe Handling and Storage Procedures

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.[8][9][10]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves. Nitrile gloves may provide adequate splash protection for incidental contact, but for prolonged handling, heavier-duty gloves such as neoprene should be considered.[11] Always inspect gloves for tears or holes before use and replace them immediately if contaminated.[11]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes.

-

Footwear: Closed-toe and closed-heel shoes are required in any area where this chemical is handled.[11]

-

Experimental Workflow: A Step-by-Step Protocol for Handling

-

Preparation: Before starting work, ensure that the fume hood is operational and uncluttered. Locate the nearest emergency shower and eyewash station.[12] Have a chemical spill kit readily available.

-

Weighing and Transfer:

-

Conduct all weighing and transfers of the solid compound within the fume hood.

-

Use a disposable weighing boat or paper.

-

If transferring a solution, use a pipette or syringe to minimize the risk of splashing.

-

-

Reaction Setup:

-

Set up all reactions in the fume hood.

-

Ensure all glassware is free from cracks and defects.

-

Use a heating mantle with a temperature controller; avoid open flames.

-

-

Post-Reaction Workup and Cleanup:

-

Quench reactions carefully, especially if pressure buildup is possible.

-

All contaminated glassware should be rinsed with an appropriate solvent in the fume hood before being removed for further cleaning.

-

Wipe down the work surface in the fume hood with a suitable solvent and decontaminating solution after work is complete.

-

Storage Requirements

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][13]

-

Keep away from heat, sparks, and open flames.[14]

-

Store separately from strong oxidizing agents and other incompatible materials.[15]

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

The appropriate response to a spill depends on its size and the immediate hazards it presents.[16][17]

Minor Spill (<1 Liter, not highly volatile):

-

Alert personnel in the immediate vicinity.[18]

-

Don appropriate PPE (at a minimum, double gloves, chemical splash goggles, and a lab coat).[17]

-

Contain the spill by surrounding it with an inert absorbent material like vermiculite or sand.[16]

-

Once the liquid is absorbed, carefully scoop the material into a sealable container.[18]

-

Clean the spill area with soap and water.[18]

-

Label the container as hazardous waste and arrange for proper disposal.[19]

Major Spill (>1 Liter or if you are unsure):

-

Evacuate the area immediately.[16]

-

Alert others to evacuate and notify your supervisor and institutional safety office.

-

If the substance is flammable, and it is safe to do so, turn off any nearby ignition sources.[20]

-

Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.[16]

Exposure First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[21][22] Remove contaminated clothing while under a safety shower.[21] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21][23] Remove contact lenses if present and easy to do. Seek immediate medical attention.[24]

-

Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting.[24] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Considerations

Chemical waste must be managed in a way that protects human health and the environment.

-

Waste Classification: As a halogenated organic compound, this substance and any materials contaminated with it are considered hazardous waste.[25][26]

-

Segregation: Do not mix halogenated waste with non-halogenated waste streams.[25][27] This is because the disposal methods differ, and cross-contamination increases disposal costs and environmental risk.[27]

-

Containerization: Collect waste in a designated, leak-proof, and properly labeled container.[19] The label should clearly state "Hazardous Waste" and list the chemical constituents.[19]

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[28] Do not pour this chemical down the drain.[25]

Toxicological and Ecotoxicological Profile

As previously stated, no specific toxicological or ecotoxicological data for this compound are available. The following table presents an inferred profile based on general principles for halogenated aromatic compounds.

| Profile Aspect | Inferred Information and Data Gaps |

| Acute Toxicity | Oral, Dermal, Inhalation: No data available. Assumed to be harmful. |

| Skin Corrosion/Irritation | Likely to be a skin irritant based on analogues.[2][3] |

| Eye Damage/Irritation | Likely to cause serious eye irritation based on analogues.[2][3] |

| Respiratory/Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. Some halogenated aromatic compounds are known or suspected carcinogens.[1][29] |

| Reproductive Toxicity | No data available. |

| STOT-Single Exposure | May cause respiratory irritation.[2][3] |

| STOT-Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

| Ecotoxicity | No data available. Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Release to the environment should be avoided.[24] |

Conclusion

While this compound is a valuable compound for scientific research, its safe handling is paramount. The structural similarities to other halogenated aromatic compounds strongly suggest that it should be treated as a hazardous substance, capable of causing skin, eye, and respiratory irritation. All personnel must adhere to the stringent safety protocols outlined in this guide, including the mandatory use of engineering controls and appropriate personal protective equipment. By fostering a comprehensive understanding of the potential risks and implementing these self-validating safety systems, researchers can work with this compound confidently and safely.

References

-

PubChem. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

U.S. Environmental Protection Agency (EPA). Bromine. [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 0107 - BROMINE. [Link]

-

National Institutes of Health (NIH). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

-

Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies. [Link]

-

University of British Columbia. Organic Solvent Waste Disposal. [Link]

-

Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

-

Unknown. Chemical Spill Cleanup. [Link]

-

U.S. Environmental Protection Agency (EPA). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

-

Science.gov. chlorinated aromatic compounds: Topics. [Link]

-

National Institutes of Health (NIH). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). [Link]

-

New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

-

ResearchGate. Chlorinated and brominated polycyclic aromatic hydrocarbons: Sources, formation mechanisms, and occurrence in the environment. [Link]

-

Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

-

PubMed. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

-

HPE Support. Safety Guidelines for Handling Chemicals. [Link]

-

University of Nevada, Reno. Chemical Safety: Personal Protective Equipment. [Link]

-

Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

-

Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

Sources

- 1. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 201849-15-2|2-Bromo-1-chloro-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-4-chloro-1-fluorobenzene - Safety Data Sheet [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. support.hpe.com [support.hpe.com]

- 13. echemi.com [echemi.com]

- 14. 1-溴-4-氯-2-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. nj.gov [nj.gov]

- 16. chemkleancorp.com [chemkleancorp.com]

- 17. jk-sci.com [jk-sci.com]

- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 20. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 21. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. semspub.epa.gov [semspub.epa.gov]

- 23. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 24. ICSC 0107 - BROMINE [chemicalsafety.ilo.org]

- 25. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 26. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 27. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

- 28. epa.gov [epa.gov]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Williamson ether synthesis protocol for "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene"

Application Note: A-W-S-2024-01

Topic: Optimized Williamson Ether Synthesis Protocol for "2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene"

For Researchers, Scientists, and Drug Development Professionals

Introduction